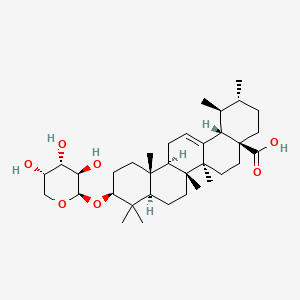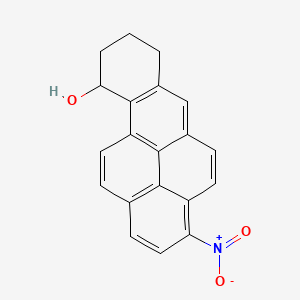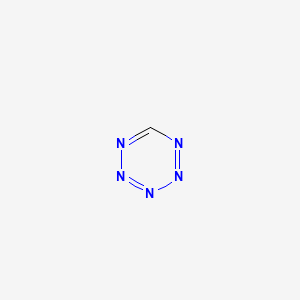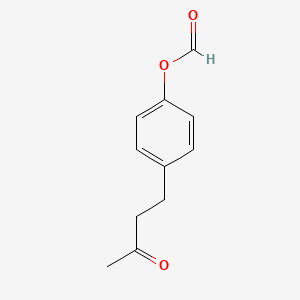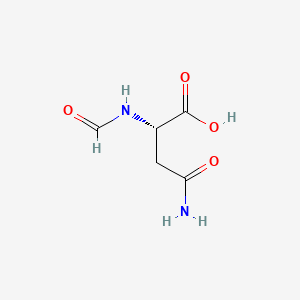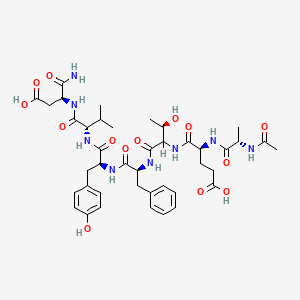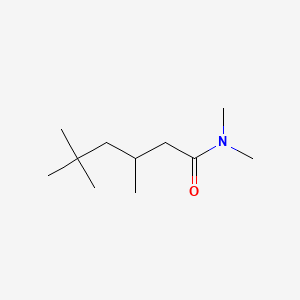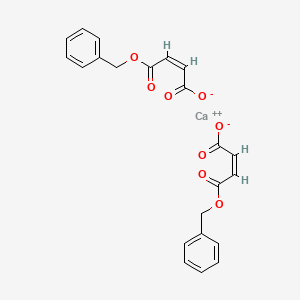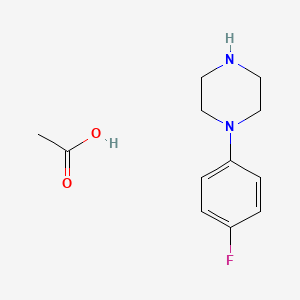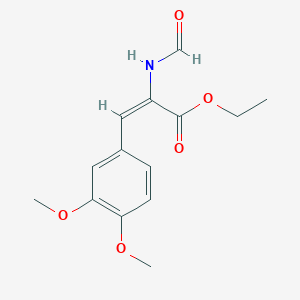
Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate is an organic compound with the molecular formula C13H15NO5 It is a derivative of cinnamic acid and features both formamido and ethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate typically involves the esterification of 3,4-dimethoxycinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The formamido group can be introduced through a formylation reaction using formic acid or formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate exerts its effects involves interactions with specific molecular targets. The formamido group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Similar in structure but lacks the formamido group.
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Contains a carboxylic acid group instead of an ester.
Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate: Another ester derivative with a different alkyl group.
Uniqueness
Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate is unique due to the presence of both formamido and ethyl ester functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
136986-58-8 |
|---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl (E)-3-(3,4-dimethoxyphenyl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C14H17NO5/c1-4-20-14(17)11(15-9-16)7-10-5-6-12(18-2)13(8-10)19-3/h5-9H,4H2,1-3H3,(H,15,16)/b11-7+ |
InChI Key |
NLFLEJNTMQHUTI-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/NC=O |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


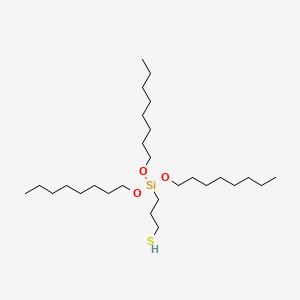
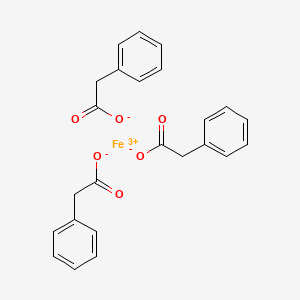

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
